5-chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide

Catalog No.
S12149920
CAS No.
4595-83-9
M.F
C19H13Cl3N2O3S
M. Wt
455.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)su...

CAS Number

4595-83-9

Product Name

5-chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide

IUPAC Name

5-chloro-N-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonylamino]benzamide

Molecular Formula

C19H13Cl3N2O3S

Molecular Weight

455.7 g/mol

InChI

InChI=1S/C19H13Cl3N2O3S/c20-12-1-6-15(7-2-12)23-19(25)17-11-14(22)5-10-18(17)24-28(26,27)16-8-3-13(21)4-9-16/h1-11,24H,(H,23,25)

InChI Key

HGFHUHMLZIJOAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)Cl)Cl

5-chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide is a complex organic compound characterized by its unique molecular structure, which includes multiple chlorine atoms and a sulfonyl group. The molecular formula of this compound is C19H13Cl3N2O3S, and it has a molecular weight of 455.7 g/mol. This compound falls within the class of benzanilides, which are aromatic compounds containing an anilide group where the carboxamide is substituted with a benzene ring. Its structure features a benzamide core with additional functional groups that enhance its chemical reactivity and biological activity .

  • Oxidation: This compound can be oxidized to form sulfone derivatives, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can yield amine derivatives, typically facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The halogen atoms in the compound can be substituted with other functional groups, utilizing reagents like sodium methoxide or potassium tert-butoxide.

The major products from these reactions include sulfone derivatives, amine derivatives, and various substituted benzamides .

The biological activity of 5-chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide has been investigated for its potential therapeutic properties. It exhibits enzyme inhibition capabilities by binding to active sites of specific enzymes, which may lead to reduced inflammation and inhibited cancer cell growth. Research indicates that this compound can trigger the production of pro-inflammatory cytokines and induce expression of adhesion molecules in endothelial cells, suggesting its role in inflammatory processes .

The synthesis of 5-chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide typically involves several steps:

  • Formation of the Sulfonamide: The reaction begins with 4-chlorobenzenesulfonyl chloride reacting with 5-chloro-2-aminobenzamide.
  • Reaction Conditions: This reaction is commonly performed in the presence of a base such as triethylamine and a solvent like dichloromethane to facilitate the formation of the sulfonamide bond.
  • Purification: Purification methods such as recrystallization and chromatography are employed to ensure high purity of the final product.

Industrial production may utilize automated reactors and continuous flow processes for efficiency .

5-chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide has diverse applications across various fields:

  • Chemistry: Serves as a precursor in synthesizing complex organic molecules.
  • Biology: Used in studies related to enzyme inhibition and protein interactions.
  • Medicine: Investigated for potential anti-inflammatory and anticancer activities.
  • Industry: Applied in producing specialty chemicals and advanced materials .

Interaction studies involving 5-chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide have shown its ability to modulate various biological pathways. These studies focus on how the compound interacts with specific enzymes and receptors, influencing processes such as inflammation and cell proliferation. The compound's mechanism involves binding to target proteins, thereby altering their function and leading to therapeutic effects .

Several compounds share structural similarities with 5-chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-chloro-2-{[(4-methylphenyl)sulfonyl]amino}-N-(3,4-dichlorophenyl)benzamideContains a methyl group instead of chlorine on one phenyl ring.Potentially different biological activity due to methyl substitution.
N-(2-(((5-CHLORO-2-PYRIDINYL)AMINO)SULFONYL)PHENYL)-4-(2-OXO-1(2H)-PYRIDINYL)BENZAMIDEIncorporates pyridinyl groups, altering solubility and reactivity.May exhibit different pharmacokinetic properties compared to the target compound.
5-chloro-N-(3,4-dichlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}benzamideFeatures fluorine substitution instead of chlorine on one phenyl ring.Fluorine may influence metabolic stability differently than chlorine.

These comparisons highlight the unique structural attributes of 5-chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide while illustrating how slight modifications can lead to varied biological activities and applications .

5-Chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide (CAS No. 4595-83-9) is a halogen-rich aromatic compound with the molecular formula C₁₉H₁₃Cl₃N₂O₃S and a molecular weight of 455.74 g/mol. Its IUPAC name reflects its structural complexity:

  • A benzamide core substituted at position 5 with a chlorine atom.
  • An N-(4-chlorophenyl) group attached to the amide nitrogen.
  • A sulfonamide moiety at position 2, derived from 4-chlorobenzenesulfonyl chloride.

The compound’s planar structure facilitates π-π stacking interactions, while its electron-withdrawing chloro and sulfonyl groups enhance reactivity in electrophilic substitution and nucleophilic displacement reactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₁₃Cl₃N₂O₃S
Molecular Weight455.74 g/mol
CAS Registry Number4595-83-9
Key Functional GroupsBenzamide, Sulfonamide, Chloro

Historical Context in Sulfonamide-Benzamide Hybrid Research

Sulfonamide-benzamide hybrids emerged in the late 20th century as part of efforts to optimize pharmacological agents targeting enzymes like carbonic anhydrases (CAs). Early work, such as the 1995 patent for synthesizing p-[5-chloro-2-methoxybenzamidoethyl]-benzene sulfonamide, demonstrated the therapeutic potential of combining sulfonamide’s enzyme inhibitory properties with benzamide’s metabolic stability. Subsequent studies revealed that halogenation at strategic positions (e.g., 4-chlorophenyl groups) enhanced target binding affinity and bioavailability.

The synthesis of 5-chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide builds on these foundations, leveraging:

  • Chlorosulfonation to introduce sulfonyl groups.
  • Aminolysis for amide bond formation.
  • Halogenation to improve lipophilicity and membrane permeability.

Significance in Organosulfur Chemistry

Organosulfur compounds, including sulfonamides, play pivotal roles in atmospheric chemistry, biological systems, and industrial applications. For instance, organosulfates constitute 33% of particulate sulfur in urban aerosols, influencing climate dynamics. In biochemistry, sulfonamide-containing drugs inhibit CAs, which regulate processes such as CO₂ transport and pH homeostasis.

The target compound’s sulfonamide group enables hydrogen bonding with enzyme active sites, while its chlorinated aromatic rings enhance electron-deficient character, favoring interactions with hydrophobic protein pockets. This dual functionality positions it as a model for designing enzyme inhibitors with tailored selectivity.

XLogP3

5.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

453.971247 g/mol

Monoisotopic Mass

453.971247 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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